molecular formula C14H22NO B1625237 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide CAS No. 61015-94-9

2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide

Cat. No.: B1625237
CAS No.: 61015-94-9
M. Wt: 220.33 g/mol
InChI Key: VGHCMXLEZFMZOZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide primarily undergoes nitroxide-mediated radical polymerizations (NMP) . This compound can also participate in oxidation and reduction reactions due to its stable nitroxide radical structure .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various polymeric materials, especially when used in NMP processes .

Scientific Research Applications

2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide has several scientific research applications:

Properties

InChI

InChI=1S/C14H22NO/c1-11(2)13(15(16)14(3,4)5)12-9-7-6-8-10-12/h6-11,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHCMXLEZFMZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N(C(C)(C)C)[O]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447704
Record name AGN-PC-0NCHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61015-94-9
Record name AGN-PC-0NCHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61015-94-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide
Reactant of Route 2
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide
Reactant of Route 3
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide
Reactant of Route 4
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide
Reactant of Route 5
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide
Reactant of Route 6
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide

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